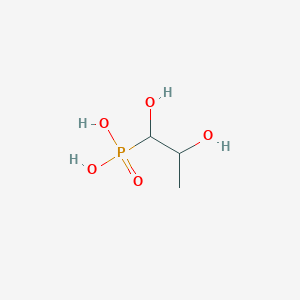

(1,2-Dihydroxypropyl)phosphonic acid

Description

Overview of Phosphonic Acids as Phosphate (B84403) Analogs in Biological Systems

Phosphonic acids are a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This structural feature distinguishes them from their phosphate ester counterparts, which contain a more labile phosphorus-oxygen-carbon (P-O-C) linkage. axios-research.combeilstein-journals.orgnih.gov The C-P bond's resistance to enzymatic and chemical hydrolysis makes phosphonic acids effective and stable mimics of natural phosphates in biological systems. beilstein-journals.org

Due to this stability and their structural analogy to phosphate groups, which are ubiquitous in biology, phosphonic acids can interact with and often inhibit enzymes that process phosphate-containing substrates. nih.gov This inhibitory action is a cornerstone of their application in medicinal chemistry and chemical biology. By replacing the phosphate group in a substrate with a phosphonic acid moiety, researchers can create molecules that bind to an enzyme's active site without undergoing the typical reaction, thereby blocking the enzyme's function. This strategy has been successfully employed in the development of various therapeutic agents, including antivirals and antibiotics. nih.gov

Historical Context and Significance of (1,2-Dihydroxypropyl)phosphonic acid as a Research Compound

The history of (1,2-dihydroxypropyl)phosphonic acid is intrinsically linked to the antibiotic fosfomycin (B1673569) . nih.govsynzeal.com Fosfomycin, chemically known as [(1R,2S)-epoxypropyl]phosphonic acid, is a potent antibacterial agent that inhibits the first committed step in bacterial cell wall biosynthesis. nih.gov (1,2-Dihydroxypropyl)phosphonic acid is the hydrolyzed, open-ring form of fosfomycin and is often considered an impurity or a metabolite of the parent antibiotic. nih.govsynzeal.com Its formation occurs through the cleavage of the reactive epoxide ring of fosfomycin. semanticscholar.org

Scope and Research Focus of (1,2-Dihydroxypropyl)phosphonic acid Investigations

Beyond its role as a fosfomycin-related compound, research on (1,2-dihydroxypropyl)phosphonic acid has extended into other areas, demonstrating its utility as a standalone chemical entity. A notable area of investigation is its application in industrial settings as a scale inhibitor. semanticscholar.orgnih.gov Mineral scale deposition is a significant issue in oilfield operations, and phosphonate-based inhibitors are widely used to mitigate this problem. semanticscholar.orgnih.gov

A study evaluated (1,2-dihydroxypropyl)phosphonic acid as an "aminomethylene-free" phosphonate (B1237965) scale inhibitor for calcite and gypsum scales, which are common in oil extraction processes. semanticscholar.orgnih.gov The research highlighted that this compound, along with fosfomycin derivatives, showed good performance in inhibiting scale formation and demonstrated excellent compatibility with high concentrations of calcium ions, a crucial property for oilfield applications. semanticscholar.orgnih.gov This research focus showcases a diversification of interest in (1,2-dihydroxypropyl)phosphonic acid, moving beyond its pharmacological origins to explore its material science applications.

Chemical and Physical Properties

(1,2-Dihydroxypropyl)phosphonic acid is a small organophosphorus compound with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₃H₉O₅P | nih.gov |

| Molecular Weight | 156.07 g/mol | nih.gov |

| IUPAC Name | (1,2-dihydroxypropyl)phosphonic acid | nih.gov |

| CAS Number | 84954-80-3 | nih.gov |

Detailed Research Findings

The primary research focus on (1,2-dihydroxypropyl)phosphonic acid, independent of its connection to fosfomycin, has been its efficacy as a scale inhibitor. In a 2022 study published in ACS Omega, the compound, referred to as SI-3, was tested against calcite and gypsum scales. The findings indicated that it exhibited significant inhibition of both types of scale formation. nih.gov Furthermore, the study emphasized its high calcium compatibility, a desirable trait for scale inhibitors used in environments with hard water, such as oilfields. semanticscholar.orgnih.gov

The synthesis of (1,2-dihydroxypropyl)phosphonic acid for research purposes is typically achieved through the hydrolysis of fosfomycin. semanticscholar.org This process involves the acid-catalyzed opening of the epoxide ring to yield the diol product. semanticscholar.org Methods for the stereoselective synthesis of its derivatives have also been developed, which are of interest for producing specific stereoisomers for further study or as intermediates in other synthetic pathways.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydroxypropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O5P/c1-2(4)3(5)9(6,7)8/h2-5H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMXXUIOCREOTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(O)P(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84954-80-3 | |

| Record name | (1,2-Dihydroxypropyl)phosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,2-DIHYDROXYPROPYL)PHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499FU4F7RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1,2 Dihydroxypropyl Phosphonic Acid

Established Synthetic Routes to (1,2-Dihydroxypropyl)phosphonic acid

Traditional methods for the synthesis of (1,2-Dihydroxypropyl)phosphonic acid have been well-documented, primarily revolving around the transformation of precursor compounds. These routes are characterized by their reliability and have been instrumental in the production of related pharmaceuticals.

Hydrolytic Pathways from Precursor Compounds

One of the most direct and widely recognized methods for preparing (1,2-Dihydroxypropyl)phosphonic acid is through the hydrolysis of its epoxide precursor, fosfomycin (B1673569). Fosfomycin, chemically known as (cis-1,2-epoxypropyl)phosphonic acid, undergoes ring-opening of the epoxide under aqueous acidic conditions to yield the corresponding diol. mdpi.com

The reaction involves the protonation of the epoxide oxygen, followed by nucleophilic attack of water at one of the carbon atoms of the epoxide ring. This process results in the formation of the vicinal diol structure of (1,2-Dihydroxypropyl)phosphonic acid. The efficiency of this hydrolytic process makes it a common pathway, especially in studies related to fosfomycin and its derivatives. mdpi.comresearchgate.net For instance, the hydrolysis of fosfomycin disodium (B8443419) salt can be achieved by adjusting the pH of an aqueous solution to approximately 2.89 with hydrochloric acid and stirring at an elevated temperature. mdpi.com

This hydrolytic conversion is not only a synthetic route but also a degradation pathway for fosfomycin, highlighting the chemical relationship between these two compounds. wikipedia.org

Multistep Chemical Synthesis Strategies

Beyond simple hydrolysis, multistep chemical syntheses have been developed to produce (1,2-Dihydroxypropyl)phosphonic acid and its derivatives, often as part of a broader strategy to synthesize fosfomycin. These strategies frequently involve the creation of the dihydroxypropyl backbone followed by the introduction of the phosphonic acid moiety or vice versa.

One patented approach describes the preparation of (1,2-dihydroxypropyl)phosphonic acid derivatives as crucial intermediates for the enantioselective synthesis of fosfomycin. tandfonline.com This process can involve the transformation of the undesired (1S,2R) isomer of cis-1,2-epoxypropyl-phosphonic acid into the desired (1R,2S) isomer (fosfomycin) via a (1S,2S)-1,2-dihydroxypropyl-phosphonic acid derivative. tandfonline.com

Another synthetic strategy involves starting with a suitably substituted propionaldehyde (B47417) which is then reacted with phosphorous acid or a corresponding phosphite (B83602) derivative to introduce the phosphonate (B1237965) group. rsc.org Subsequent chemical modifications, such as the introduction and displacement of leaving groups, can lead to the formation of the desired 1,2-dihydroxypropyl structure. For example, a [1-hydroxy-2-(alkylthio)propyl]phosphonate can be synthesized and then further manipulated. rsc.org

These multistep syntheses offer versatility and control over the stereochemistry of the final product, which is particularly important in the context of producing enantiomerically pure fosfomycin.

Modern Synthetic Approaches for Phosphonic Acid Moieties

Recent advancements in synthetic organic chemistry have provided more sophisticated and efficient methods for the formation of phosphonic acids and their derivatives. While not always applied directly to (1,2-Dihydroxypropyl)phosphonic acid in the literature, these general methodologies are highly relevant for its synthesis.

Michaelis-Arbuzov Rearrangements and Subsequent Transformations

The Michaelis-Arbuzov reaction is a cornerstone in organophosphorus chemistry for the formation of a carbon-phosphorus bond, leading to phosphonates. wikipedia.orgnih.gov The reaction typically involves the treatment of a trialkyl phosphite with an alkyl halide. wikipedia.orgorganic-chemistry.org The general mechanism is initiated by the SN2 attack of the nucleophilic phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to the phosphonate. wikipedia.org

While direct application to form (1,2-Dihydroxypropyl)phosphonic acid from a dihydroxypropyl halide might be complicated by the reactivity of the hydroxyl groups, this reaction is crucial for synthesizing precursors. For instance, a protected dihydroxypropyl halide could be reacted with a trialkyl phosphite. Subsequent deprotection of the hydroxyl groups and hydrolysis of the phosphonate ester would yield the target molecule. The synthesis of α-hydroxyphosphonates, which are structurally related, often utilizes the addition of dialkyl phosphites to aldehydes or ketones (a Pudovik reaction), a process mechanistically related to the Michaelis-Arbuzov reaction. mdpi.com

McKenna-Type Dealkylation Procedures

The cleavage of phosphonate esters to yield phosphonic acids is a critical final step in many synthetic sequences. The McKenna reaction provides a mild and efficient method for this transformation, using bromotrimethylsilane (B50905) (BTMS) or a similar silyl (B83357) halide. nih.gov This procedure is often preferred over harsh acidic or basic hydrolysis, especially for substrates with sensitive functional groups. nih.gov

The reaction proceeds through the silylation of the phosphonate ester, forming a bis(trimethylsilyl) phosphonate intermediate. This intermediate is then readily hydrolyzed by the addition of a protic solvent like methanol (B129727) or water to afford the final phosphonic acid. nih.gov The mild conditions and high yields make the McKenna dealkylation a powerful tool for the synthesis of complex phosphonic acids, including potentially (1,2-Dihydroxypropyl)phosphonic acid from its corresponding dialkyl phosphonate ester.

Interactive Data Table: Comparison of Dealkylation Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid Hydrolysis | Concentrated HCl or HBr | Reflux | Inexpensive reagents | Harsh conditions, potential for side reactions |

| McKenna Dealkylation | Bromotrimethylsilane (BTMS), then H₂O or MeOH | Mild, often room temperature | High yields, mild conditions, good for sensitive substrates | Reagent cost, moisture sensitivity |

Green Chemistry Principles in (1,2-Dihydroxypropyl)phosphonic acid Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of (1,2-Dihydroxypropyl)phosphonic acid and related compounds, several green approaches are being explored.

One area of focus is the use of environmentally benign solvents or even solvent-free conditions. The synthesis of α-hydroxyphosphonates, for example, has been successfully carried out using solvent-free (neat) conditions, often with the aid of catalysts that can be easily recovered and reused. researchgate.netnih.gov

Biocatalysis represents another key green chemistry approach. The use of enzymes for chemical transformations can lead to high selectivity and milder reaction conditions. In the context of fosfomycin, the biosynthesis involves enzymatic steps that could potentially be harnessed for the production of (1,2-Dihydroxypropyl)phosphonic acid. chemistryviews.orgnih.gov For instance, the enzymatic epoxidation of (S)-2-hydroxypropylphosphonate to fosfomycin is a known biological process. chemistryviews.org Research into biocatalytic methods for the synthesis of phosphonates is an active area that could lead to more sustainable production methods for (1,2-Dihydroxypropyl)phosphonic acid. mdpi.com

Interactive Data Table: Green Synthesis Approaches for α-Hydroxyphosphonates

| Approach | Key Feature | Example Catalyst/Condition | Benefits |

| Solvent-Free Synthesis | Elimination of volatile organic solvents | Neat reaction, sometimes with a solid-supported catalyst | Reduced waste, simplified workup |

| Biocatalysis | Use of enzymes or whole cells | Lipases, phosphatases | High selectivity, mild conditions, biodegradable catalysts |

| Use of Greener Solvents | Replacement of hazardous solvents | Water, ionic liquids | Reduced environmental impact |

Enantioselective Synthesis of (1,2-Dihydroxypropyl)phosphonic Acid Stereoisomers

The synthesis of specific stereoisomers of (1,2-dihydroxypropyl)phosphonic acid is crucial for investigating their distinct biological roles, as they are phosphonic acid analogs of L-α- and D-α-glycerophosphoric acid. A key method for preparing the L- and D-enantiomers involves a multi-step process starting from chiral precursors. cdnsciencepub.com

The synthesis for the L-isomer begins by reacting acetone (B3395972) α-iodo-L-propylene glycol with triethyl phosphite. This reaction is typically conducted at elevated temperatures, around 120–125 °C, for an extended period of 24 hours. The resulting condensation product is the diethyl ester of acetone L-dihydroxypropylphosphonic acid. The final step is the hydrolysis of this ester to yield the free acid. This is achieved by treating the ester with 2 N sulfuric acid at 100 °C for 48 hours. The L-dihydroxypropylphosphonic acid is then isolated from the reaction mixture as its barium salt. cdnsciencepub.com An identical synthetic route is employed to produce the D-isomer, with the only difference being the use of acetone α-iodo-D-propylene glycol as the starting material. cdnsciencepub.com

The resulting barium salts of both D- and L-dihydroxypropylphosphonic acid are readily soluble in cold water but exhibit lower solubility in hot water and are insoluble in common organic solvents. cdnsciencepub.com These stereoisomers can be distinguished from their structural counterparts, α-glycerophosphoric acid, through various analytical techniques, including their differing behavior in hot mineral acids, as well as distinct infrared spectra, NMR spectra, and optical rotations of their barium salts. cdnsciencepub.com

Table 1: Enantioselective Synthesis of (1,2-Dihydroxypropyl)phosphonic Acid Stereoisomers

| Stereoisomer | Starting Material | Key Reagents | Intermediate Product | Final Product |

|---|---|---|---|---|

| L-Isomer | Acetone α-iodo-L-propylene glycol | 1. Triethyl phosphite2. 2 N Sulfuric Acid | Acetone L-dihydroxypropylphosphonic acid diethyl ester | L-(1,2-Dihydroxypropyl)phosphonic acid |

| D-Isomer | Acetone α-iodo-D-propylene glycol | 1. Triethyl phosphite2. 2 N Sulfuric Acid | Acetone D-dihydroxypropylphosphonic acid diethyl ester | D-(1,2-Dihydroxypropyl)phosphonic acid |

Derivatization Strategies for Analog and Prodrug Research

Derivatization of (1,2-dihydroxypropyl)phosphonic acid is a critical area of research aimed at improving its physicochemical properties, modulating its biological activity, and enhancing its cellular uptake. Esterification, amidation, and structural modifications of the propyl chain are primary strategies employed to generate novel analogs and prodrugs.

Esterification and Amidation for Modulating Biological Interactions

Esterification of the phosphonic acid group is a common strategy to mask the polar, negatively charged phosphonate moiety, thereby increasing lipophilicity and facilitating passage across cell membranes. nih.govnih.gov Such prodrugs are designed to be cleaved by intracellular enzymes, like esterases, to release the active parent drug. nih.gov

Selective esterification to produce either mono- or di-esters of phosphonic acids can be achieved with high precision by controlling the reaction conditions. nih.gov The use of orthoesters, such as triethyl orthoacetate, has been shown to be highly effective. The reaction temperature plays a crucial role in determining the outcome; at lower temperatures (e.g., 30 °C), monoesters are formed preferentially, while higher temperatures lead to the formation of diesters. nih.gov This temperature-dependent selectivity allows for the targeted synthesis of specific ester derivatives.

Amidation represents another key derivatization strategy. The conversion of the phosphonic acid to a phosphonamidate can significantly alter its interaction with biological targets. Amide bond formation can be achieved through various synthetic methods, including deoxyfluorination of the corresponding acid followed by reaction with an amine. rsc.org In the context of phosphonate prodrugs, amino acid phosphoramidates are a well-established class, where an amino acid is linked to the phosphorus center via a P-N bond. nih.gov

Table 2: Selective Esterification of Phosphonic Acids Using Orthoesters

| Alkoxy Group Donor | Reaction Temperature | Predominant Product |

|---|---|---|

| Triethyl orthoacetate | 30 °C | Monoethyl ester |

| Triethyl orthoacetate | Higher temperatures | Diethyl ester |

| Tetramethyl orthocarbonate | N/A | Monoester formation observed |

Data derived from studies on various aliphatic and aromatic phosphonic acids, demonstrating a general methodology applicable to phosphonates. nih.gov

Structural Modifications for Exploring Phosphonate Analogs

Beyond derivatizing the phosphonate group, modifying the dihydroxypropyl backbone is a key strategy for exploring structure-activity relationships and discovering novel biological activities. This involves creating analogs where the propyl chain is altered or incorporated into a heterocyclic system. nih.gov

One approach involves using a key intermediate, such as 3-chloro-1-hydroxypropylphosphonate, which can be resolved enzymatically to provide access to chiral building blocks. This intermediate can then be used to synthesize various heterocyclic phosphonic acids. For instance, reaction with a protected hydrazine (B178648) can lead to the formation of pyrazolidin-3-ylphosphonic acid analogs. Similarly, this intermediate is pivotal for creating isoxazolidin-5-ylphosphonic acid derivatives. nih.gov

Further structural diversity can be achieved by expanding the ring size. Starting from 4-hydroxybutylphosphonates, which can be derived from chiral precursors, it is possible to synthesize six-membered ring analogs like 1,2-oxazinan-3-ylphosphonic acid. These synthetic routes demonstrate the versatility of phosphonate chemistry in generating a wide array of structural analogs for biological screening. nih.gov

Table 3: Examples of Structural Modifications for Phosphonate Analogs

| Analog Class | Synthetic Strategy | Resulting Structure |

|---|---|---|

| Pyrazolidinyl phosphonates | Cyclization of a modified propylphosphonate with a hydrazine derivative. | Five-membered heterocyclic ring containing two adjacent nitrogen atoms. |

| Isoxazolidinyl phosphonates | Intramolecular cyclization of O-alkylhydroxylamines derived from hydroxyphosphonates. | Five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. |

| Oxazinanyl phosphonates | Synthesis from 4-hydroxybutylphosphonates followed by cyclization. | Six-membered heterocyclic ring containing nitrogen and oxygen atoms. |

Based on synthetic strategies for various phosphonic acid analogs. nih.gov

Stereochemical Considerations in 1,2 Dihydroxypropyl Phosphonic Acid Research

Synthesis and Isolation of Individual Stereoisomers

The preparation of stereochemically pure isomers of (1,2-Dihydroxypropyl)phosphonic acid is a nuanced process, often approached through stereoselective synthesis or the resolution of a racemic mixture.

One primary route to obtaining (1,2-Dihydroxypropyl)phosphonic acid is through the hydrolysis of fosfomycin (B1673569). semanticscholar.org The antibiotic fosfomycin itself is the (1R,2S)-cis-diastereoisomer of 1,2-epoxypropyl-phosphonic acid. google.com Acid-catalyzed hydrolysis of the epoxide ring in fosfomycin yields (1,2-Dihydroxypropyl)phosphonic acid. semanticscholar.orggoogle.com A study on the biodegradation of fosfomycin by Rhizobium huakuii PMY1 demonstrated a region- and stereospecific opening of the epoxide ring by water at the C-2 position, resulting in the formation of (1R,2R)-1,2-dihydroxypropylphosphonic acid. rsc.org This enzymatic approach highlights a potential pathway for the stereospecific synthesis of one of the diol's stereoisomers.

Chemical synthesis strategies for producing specific stereoisomers of (1,2-Dihydroxypropyl)phosphonic acid can be inferred from the stereoselective syntheses of its precursor, fosfomycin. A key method is the Sharpless asymmetric dihydroxylation of a vinylphosphonate (B8674324) precursor. nih.govwikipedia.orgnih.gov This reaction, using osmium tetroxide and a chiral quinine (B1679958) ligand, can produce vicinal diols with high enantioselectivity. wikipedia.orgnih.gov For instance, the asymmetric dihydroxylation of (E)-1-propenylphosphonate using an enriched AD-mix-α can yield dibenzyl (1S,2S)-1,2-dihydroxypropylphosphonate with over 99% enantiomeric excess. nih.gov Subsequent removal of the protecting groups would provide the corresponding stereoisomer of (1,2-Dihydroxypropyl)phosphonic acid.

Another synthetic approach involves the enantioselective hydrogenation of a β-oxophosphonate to create a chiral β-hydroxyphosphonate, which can then be further elaborated. nih.gov The use of chiral catalysts, such as chiral phosphoric acids, is a well-established method for achieving high stereochemical control in the synthesis of various chiral phosphonic acids and their derivatives. rsc.orgacs.orge3s-conferences.org

Once a mixture of stereoisomers is obtained, their separation is crucial. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the resolution of enantiomers and diastereomers of chiral compounds, including phosphonates. nih.govchromatographyonline.comsigmaaldrich.com Different types of CSPs, such as those based on polysaccharides (cellulose and amylose (B160209) derivatives) or crown ethers, can be employed to achieve separation based on the formation of transient diastereomeric complexes with the analytes. nih.gov For acidic compounds like (1,2-Dihydroxypropyl)phosphonic acid, anion-exchange type CSPs have also proven effective. chiraltech.com

Table 1: Potential Methods for Synthesis and Isolation of (1,2-Dihydroxypropyl)phosphonic acid Stereoisomers

| Method | Description | Key Features | Potential Outcome |

| Stereospecific Hydrolysis | Enzymatic or chemical hydrolysis of a specific fosfomycin stereoisomer. | High stereospecificity, mild reaction conditions for enzymatic methods. | Specific stereoisomer, e.g., (1R,2R)-isomer from enzymatic hydrolysis of fosfomycin. rsc.org |

| Sharpless Asymmetric Dihydroxylation | Dihydroxylation of a vinylphosphonate precursor using a chiral catalyst. | High enantioselectivity, predictable stereochemical outcome based on the chiral ligand used. nih.govwikipedia.org | Enantiomerically enriched diol, which can be deprotected to the final product. |

| Chiral Phosphoric Acid Catalysis | Use of chiral Brønsted acids to catalyze the formation of chiral phosphonates. | High enantioselectivity, metal-free catalysis. rsc.orge3s-conferences.org | Enantiomerically enriched phosphonate (B1237965) intermediates. |

| Chiral HPLC Resolution | Separation of a racemic or diastereomeric mixture using a chiral stationary phase. | Effective for isolating pure stereoisomers from a mixture. nih.govchromatographyonline.com | Individual, purified stereoisomers. |

| Kinetic Resolution | Enantioselective reaction of a racemic mixture, where one enantiomer reacts faster than the other. | Can provide both the unreacted enantiomer and the product in high enantiomeric excess. nih.govwiley-vch.dersc.org | Enantiomerically enriched starting material and product. |

Stereospecificity in Enzymatic and Chemical Reactions Involving (1,2-Dihydroxypropyl)phosphonic acid

Reactions involving (1,2-Dihydroxypropyl)phosphonic acid can proceed with a high degree of stereospecificity, meaning that stereochemically different starting materials will yield stereochemically different products. masterorganicchemistry.comyoutube.comyoutube.com This is particularly evident in enzymatic transformations.

The in vivo conversion of fosfomycin to (1,2-Dihydroxypropyl)phosphonic acid is a prime example of enzymatic stereospecificity. Several fosfomycin-modifying enzymes found in fosfomycin-resistant bacteria catalyze the opening of the oxirane ring. nih.gov For instance, FosX is a metalloenzyme that functions as an epoxide hydrolase, catalyzing the hydration of fosfomycin to produce a diol. nih.gov The enzymatic breakdown of fosfomycin in Rhizobium huakuii PMY1 is a region- and stereospecific process that yields (1R,2R)-1,2-dihydroxypropylphosphonic acid. rsc.org This high degree of specificity arises from the precise three-dimensional structure of the enzyme's active site, which accommodates only one enantiomer of the substrate in the correct orientation for the reaction to occur. Similarly, the biosynthesis of fosfomycin itself involves highly stereospecific enzymatic steps, such as the reduction of 2-oxopropylphosphonate to (S)-2-hydroxypropylphosphonate by the reductase Psf3, ensuring the correct stereochemistry for the final epoxidation. nih.gov

While specific studies on the chemical reactions of the individual stereoisomers of (1,2-Dihydroxypropyl)phosphonic acid are limited, general principles of stereochemistry suggest that reactions at the chiral centers or the adjacent hydroxyl groups can be stereospecific. For example, the conversion of the diol back to an epoxide would likely proceed with a specific stereochemical outcome depending on the reagents and reaction mechanism (e.g., via a mesylate intermediate). The stereospecificity of reactions is a fundamental concept in organic chemistry, where the mechanism of the reaction dictates the stereochemical outcome. masterorganicchemistry.comkhanacademy.org

Table 2: Examples of Stereospecificity in Related Reactions

| Reaction | Enzyme/Reagent | Substrate | Product | Stereochemical Outcome |

| Epoxide Hydrolysis | FosX (epoxide hydrolase) | Fosfomycin | (1,2-Dihydroxypropyl)phosphonic acid | Stereospecific hydration of the epoxide ring. nih.gov |

| Epoxide Ring Opening | Water (in R. huakuii PMY1) | Fosfomycin | (1R,2R)-1,2-dihydroxypropylphosphonic acid | Region- and stereospecific opening at C-2. rsc.org |

| Ketone Reduction | Psf3 (reductase) | 2-oxopropylphosphonate | (S)-2-hydroxypropylphosphonate | Stereospecific reduction to the (S)-enantiomer. nih.gov |

| SN2 Reaction | Nucleophile | Chiral substrate with a leaving group | Inverted product | 100% inversion of configuration. youtube.com |

Impact of Stereochemistry on Molecular Recognition and Biological Activity

The stereochemistry of a molecule is paramount in determining its interaction with biological systems, as enzymes, receptors, and other biological macromolecules are themselves chiral. researchgate.net Consequently, the different stereoisomers of (1,2-Dihydroxypropyl)phosphonic acid are expected to exhibit distinct biological activities.

While direct comparative studies on the biological activity of the various stereoisomers of (1,2-Dihydroxypropyl)phosphonic acid are not extensively documented, strong inferences can be drawn from its parent compound, fosfomycin. Fosfomycin is a broad-spectrum antibiotic, but only the (+)-(1R, 2S)-enantiomer possesses this antibacterial activity. google.comnih.gov Its mechanism of action involves the irreversible inhibition of the enzyme MurA, which is a crucial step in bacterial cell wall biosynthesis. nih.govnih.gov This inhibition is highly stereospecific, as the enzyme's active site can only effectively bind the (1R, 2S)-enantiomer of fosfomycin, which acts as an analogue of phosphoenolpyruvate (B93156). researchgate.net

(1,2-Dihydroxypropyl)phosphonic acid is generally considered a degradation product of fosfomycin and is likely to have significantly reduced or no antibacterial activity compared to the parent drug, as the epoxide ring is essential for its mechanism of action. nih.gov However, the principle of stereochemical influence on biological activity remains. Should (1,2-Dihydroxypropyl)phosphonic acid interact with any biological target, it is highly probable that the different stereoisomers would do so with varying affinities and efficacies. A study on chiral phosphindane oxides, for instance, demonstrated that one enantiomer had a significantly higher inhibitory effect on renal cyst growth both in vitro and in vivo compared to its mirror image. nih.gov

The biological activity of fosfomycin degradation products is an area of interest, particularly in understanding the complete lifecycle of the drug and its metabolites. psu.edugdut.edu.cn The stereochemistry of these degradation products, including the various isomers of (1,2-Dihydroxypropyl)phosphonic acid, would be a critical factor in their biological fate and any potential off-target effects.

Biochemical Pathways and Enzymatic Interactions of 1,2 Dihydroxypropyl Phosphonic Acid

Role as a Metabolite or Degradation Product in Biological Systems

(1,2-Dihydroxypropyl)phosphonic acid is principally recognized as a degradation product of the antibiotic fosfomycin (B1673569). nih.govscispace.com In biological systems, particularly in bacteria, it is the result of the hydrolytic cleavage of the epoxide ring of fosfomycin. scispace.comfrontiersin.org This transformation is a key step in the bacterial catabolism of fosfomycin and is also a primary mechanism of resistance to the antibiotic. frontiersin.orgnih.gov

The compound is officially designated as "Fosfomycin Impurity A" in the European Pharmacopoeia, highlighting its prevalence as a derivative in fosfomycin preparations. nih.gov Studies on the biodegradation of fosfomycin by the bacterium Rhizobium huakuii PMY1 have identified (1R,2R)-1,2-dihydroxypropylphosphonic acid as the initial product of enzymatic breakdown. frontiersin.org This bacterium can utilize fosfomycin as its sole source of phosphorus and carbon, indicating a complete metabolic pathway for its mineralization. frontiersin.org The first step in this pathway is the regio- and stereospecific opening of the fosfomycin epoxide ring by water, yielding (1R,2R)-1,2-dihydroxypropylphosphonic acid. frontiersin.org

While it is a confirmed intermediate, further metabolism is required for the complete breakdown and release of inorganic phosphate (B84403). In cell lysates of R. huakuii PMY1, (1,2-Dihydroxypropyl)phosphonic acid itself did not directly lead to bacterial growth, suggesting it is further converted to other intermediates before the final C-P bond cleavage occurs. frontiersin.org The subsequent proposed step involves an NAD+-dependent dehydrogenase that oxidizes the diol to (R)-1-hydroxy-2-oxopropylphosphonic acid. frontiersin.org

Investigations of Enzymatic Transformation and Catabolism

The enzymatic processes that generate and potentially modify (1,2-Dihydroxypropyl)phosphonic acid are central to understanding bacterial resistance to fosfomycin and the broader biogeochemical cycling of phosphonates.

A key enzyme responsible for the formation of (1,2-Dihydroxypropyl)phosphonic acid is FosX. nih.gov FosX is a metalloenzyme, specifically an Mn(II)-dependent epoxide hydrolase, that has been identified in several pathogenic microorganisms, including Listeria monocytogenes. nih.gov Its primary function is to inactivate fosfomycin by catalyzing the hydration of the antibiotic's epoxide ring. nih.gov

This enzymatic reaction breaks the oxirane ring, resulting in the formation of the diol product, (1,2-Dihydroxypropyl)phosphonic acid. scispace.com The activity of FosX confers resistance to fosfomycin in bacteria. nih.gov For instance, the FosX from Listeria monocytogenes provides robust resistance when expressed in Escherichia coli, directly correlating with its high catalytic efficiency. nih.gov In contrast, the FosX enzyme from Mesorhizobium loti shows lower catalytic efficiency and confers weaker resistance. nih.gov

The mechanism of FosX has been elucidated through structural and kinetic studies. The enzyme catalyzes the addition of a water molecule to the C1 position of the fosfomycin epoxide ring, leading to the formation of (1,2-Dihydroxypropyl)phosphonic acid with an inversion of configuration at the C1 carbon.

Structural analysis of FosX from Listeria monocytogenes has provided detailed insights into its catalytic mechanism. The crystal structure has been solved in complex with its product, (1S,2S)-dihydroxypropylphosphonic acid, revealing the key amino acid residues involved in the reaction. The reaction mechanism involves the activation of the epoxide oxygen by the Mn(II) ion in the active site. A crucial glutamic acid residue, E44, acts as a general base catalyst. nih.gov It is proposed that E44 activates a water molecule, which then performs a nucleophilic attack on the C1 atom of the fosfomycin epoxide ring, resulting in ring opening and the formation of the diol product. nih.gov

Table 1: Key Enzymes and Their Roles Related to (1,2-Dihydroxypropyl)phosphonic acid

| Enzyme | Function | Organism Example | Substrate | Product | Cofactor/Dependency | Reference(s) |

| FosX | Epoxide Hydrolase | Listeria monocytogenes | Fosfomycin | (1,2-Dihydroxypropyl)phosphonic acid | Mn(II) | nih.govnih.gov |

| Putative Dehydrogenase | Alcohol Dehydrogenase | Rhizobium huakuii PMY1 | (1,2-Dihydroxypropyl)phosphonic acid | (R)-1-hydroxy-2-oxopropylphosphonic acid | NAD+ | frontiersin.org |

Studies on (1,2-Dihydroxypropyl)phosphonic acid as an Enzyme Inhibitor or Modulator

While the parent compound, fosfomycin, is a well-known irreversible inhibitor of the enzyme MurA, there is a notable lack of specific research in the scientific literature investigating (1,2-Dihydroxypropyl)phosphonic acid as an enzyme inhibitor or modulator. Searches for direct studies on its inhibitory activity, target identification, or kinetic analyses have not yielded specific results.

No specific enzyme targets have been identified or validated for (1,2-Dihydroxypropyl)phosphonic acid in the reviewed literature. However, the broader class of phosphonates is known for its potential to inhibit enzymes that process phosphate or carboxylate-containing substrates. nih.gov This inhibitory action stems from the structural similarity of the phosphonate (B1237965) group (C-P bond) to the phosphate group (O-P bond), allowing them to act as stable mimics of transition states or substrates for various enzymes. nih.gov

Fosfomycin itself is a classic example, acting as an analogue of phosphoenolpyruvate (B93156) (PEP) to irreversibly inhibit UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a key enzyme in bacterial cell wall biosynthesis. nih.gov The opening of the reactive epoxide ring to form (1,2-Dihydroxypropyl)phosphonic acid significantly alters the molecule's structure and reactivity, and it is not expected to inhibit MurA in the same manner as fosfomycin.

Due to the absence of studies identifying specific enzyme targets for (1,2-Dihydroxypropyl)phosphonic acid, there are no kinetic or mechanistic analyses of its inhibitory properties available. The characterization of enzyme inhibitors typically involves determining parameters such as the inhibition constant (K_i) and the mode of inhibition (e.g., competitive, non-competitive). Such analyses have been performed for many other phosphonate compounds but not for (1,2-Dihydroxypropyl)phosphonic acid specifically. Further research would be required to determine if (1,2-Dihydroxypropyl)phosphonic acid possesses any significant enzyme-modulating activity and to characterize the kinetics of such interactions.

Binding Site Analysis and Molecular Recognition

The molecular interactions of (1,2-Dihydroxypropyl)phosphonic acid are primarily understood in the context of its formation from the antibiotic fosfomycin by resistance enzymes. The binding and recognition events occur within the active sites of these enzymes, which are designed to bind fosfomycin and catalyze its hydrolytic inactivation.

A key group of enzymes responsible for this transformation are the FosX enzymes, which are Mn(II)-dependent hydrolases. ebi.ac.uk Structural and mechanistic studies of FosX from Mesorhizobium loti have provided detailed insights into the binding site. The crystal structure, resolved at 1.83 Å, reveals a crucial active-site carboxylate, glutamic acid at position 44 (E44). ebi.ac.uk This residue is positioned to act as a general base, activating a water molecule for a direct nucleophilic attack on the C1 carbon of fosfomycin's oxirane ring. ebi.ac.uk This Mn(II)-dependent addition of water opens the epoxide, yielding (1S,2S)-1,2-dihydroxypropylphosphonic acid. ebi.ac.uk The ability of different FosX enzymes to confer resistance is directly correlated with their catalytic efficiency in performing this reaction. ebi.ac.uk

The phosphonate group is a critical feature for molecular recognition within the active sites of fosfomycin-modifying enzymes. Docking studies with the enzyme FosM from Mycobacterium abscessus show that various phosphonate-containing inhibitors position their phosphonate group in the active site with the same orientation as that of fosfomycin. nih.gov This highlights the specific and conserved interactions the phosphonate moiety engages in, which are essential for substrate binding and catalysis. The general chemical properties of the phosphonic acid group, such as its capacity to chelate metal ions and the ability of its hydroxyl groups to form hydrogen bonds, underpin these molecular interactions. researchgate.net The phosphonate head group can form strong, stable coordination bonds with surfaces, often in a bi- or tridentate manner, a characteristic that likely translates to its binding within enzyme active sites. researchgate.netsci-hub.se

Table 1: Enzymes Catalyzing the Formation of (1,2-Dihydroxypropyl)phosphonic acid from Fosfomycin

| Enzyme Family | Specific Enzyme Example | Cofactor/Substrate | Mechanism of Action | Reference |

|---|---|---|---|---|

| FosA | FosA from various pathogens | Glutathione (B108866), Mn2+ | Catalyzes the addition of glutathione to the oxirane ring of fosfomycin. mdpi.com | mdpi.com |

| FosB | FosB from Staphylococcus aureus | L-cysteine or Bacillithiol, Mn2+ | Catalyzes the addition of L-cysteine or bacillithiol to the oxirane ring. ebi.ac.ukuky.edu | ebi.ac.ukuky.edu |

| FosX | FosX from Listeria monocytogenes, Mesorhizobium loti | Water, Mn2+ | Catalyzes the Mn(II)-dependent addition of water to C1 of the oxirane ring, forming (1,2-Dihydroxypropyl)phosphonic acid. ebi.ac.uk | ebi.ac.uk |

Interference with Cellular Metabolic Pathways and Signal Transduction (Preclinical Context)

(1,2-Dihydroxypropyl)phosphonic acid is the biologically inactive, hydrolyzed form of the broad-spectrum antibiotic fosfomycin. mdpi.comnih.gov Its role in cellular metabolic pathways is defined by its status as an end-product of a detoxification process. The compound itself does not appear to interfere with metabolic or signaling pathways; rather, its formation is a mechanism that prevents the parent drug, fosfomycin, from doing so.

The primary target of fosfomycin is a crucial step in bacterial cell wall biosynthesis. mdpi.com Fosfomycin acts as an analogue of phosphoenolpyruvate (PEP) and irreversibly inhibits the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase (MurA). nih.govmdpi.com This enzyme catalyzes the first committed step in peptidoglycan synthesis. By blocking MurA, fosfomycin prevents the formation of the bacterial cell wall, leading to cell lysis and death. mdpi.com

The enzymatic conversion of fosfomycin to (1,2-dihydroxypropyl)phosphonic acid is a widespread bacterial resistance strategy. mdpi.com Enzymes such as FosA, FosB, and FosX catalyze the nucleophilic opening of fosfomycin's reactive epoxide ring. ebi.ac.ukmdpi.com This structural modification yields (1,2-dihydroxypropyl)phosphonic acid, a compound that is no longer able to bind to the active site of MurA. mdpi.com Consequently, the peptidoglycan synthesis pathway remains uninterrupted, and the bacterium survives. Therefore, the "interference" associated with (1,2-dihydroxypropyl)phosphonic acid is that its very presence signifies the successful neutralization of an antibacterial agent.

In some microorganisms, such as Stenotrophomonas maltophilia, acquired resistance to fosfomycin is linked to mutations in enzymes of the central carbon metabolism, particularly the Embden–Meyerhof–Parnas (EMP) or glycolytic pathway. mdpi.com This connection underscores that the efficacy of fosfomycin is tied to the metabolic state of the cell. The inactivation of fosfomycin to (1,2-dihydroxypropyl)phosphonic acid effectively uncouples the drug from these central metabolic processes, representing a final step in metabolic defense against the antibiotic. There is currently no preclinical evidence to suggest that (1,2-dihydroxypropyl)phosphonic acid itself directly interferes with or modulates cellular signal transduction pathways. Its significance remains as a marker of enzymatic antibiotic inactivation.

Table 2: Inhibition of FosM by Selected Phosphonate Compounds

| Compound | Concentration Tested | Effect on FosM Apparent kcat | Reference |

|---|---|---|---|

| Phosphonoformate (PPF) | 500 µM | Reduced to 1.1 s-1 | nih.gov |

| Phosphonoacetate (PPA) | 500 µM | Reduced to 2.3 s-1 | nih.gov |

| 2-Phosphonopropionate (2-PPP) | 500 µM | Reduced to 3.2 s-1 | nih.gov |

| 1-Hydroxypropylphosphonic acid (1HPP) | 5 mM | Reduced to 3.3 s-1 | nih.gov |

| (1-Hydroxy-2-methylpropyl)phosphonic acid (1H2M) | 5 mM | Reduced to 3.4 s-1 | nih.gov |

| (1-Hydroxypropan-2-yl)phosphonic acid (1H2Y) | Up to 5 mM | No observable effect | nih.gov |

Structure Activity Relationship Sar Investigations for 1,2 Dihydroxypropyl Phosphonic Acid Analogs

Elucidation of Essential Pharmacophore Elements

The essential pharmacophore of (1,2-Dihydroxypropyl)phosphonic acid and related compounds centers on the phosphonate (B1237965) group and the scaffold to which it is attached.

The Phosphonate Group: The C-P bond is chemically robust and resistant to hydrolysis by strong acids or bases, unlike the labile P-O bond in phosphate (B84403) esters. nih.gov This stability, combined with the phosphonate group's ability to mimic the transition state of phosphate-involving enzymatic reactions or to directly replace a carboxylate or phosphate group in a substrate, is fundamental to its biological activity. hawaii.edu

The Hydroxypropyl Scaffold: The dihydroxypropyl portion of the molecule provides the specific stereochemical arrangement necessary for interaction with enzyme active sites. The hydroxyl groups offer points for hydrogen bonding, guiding the molecule's orientation within a binding pocket. The formation of (1S,2S)-1,2-dihydroxypropylphosphonic acid by FosX enzymes from the antibiotic fosfomycin (B1673569) underscores the importance of this specific diol structure in biological recognition. ebi.ac.uk

Influence of Hydroxyl Group Orientation and Alkyl Chain Variations on Activity

The precise spatial arrangement of functional groups is critical for biological activity. Studies on related compounds and the enzymes that produce (1,2-Dihydroxypropyl)phosphonic acid highlight the importance of stereochemistry.

Hydroxyl Group Orientation: The enzymatic hydrolysis of the antibiotic fosfomycin, (1R,2S)-epoxypropylphosphonic acid, by FosX enzymes is a stereospecific process that results in the formation of (1S,2S)-1,2-dihydroxypropylphosphonic acid. ebi.ac.uk This indicates that the active sites of these enzymes are exquisitely tuned to a specific orientation of the hydroxyl groups relative to the phosphonate and the methyl group. This stereoselectivity implies that other isomers, such as the (1R,2R) form, would likely have significantly different interactions and activities with these specific enzymes. lgcstandards.com

Alkyl Chain Variations: The synthesis of various phosphonic acid analogs demonstrates the exploration of activity through modification of the carbon backbone. nih.gov Researchers have created analogs where the propyl chain is incorporated into five- or six-membered heterocyclic rings, such as isoxazolidinyl and oxazinanyl structures. nih.gov These modifications drastically alter the compound's shape, rigidity, and the spatial positioning of the key functional groups, thereby influencing their fit and interaction with biological targets. For instance, replacing a five-membered ring with a six-membered one changes the conformational possibilities of the molecule, which in turn affects its binding affinity. nih.gov

Design and Synthesis of Rationally Designed Analogs

Based on the understanding of the pharmacophore, scientists have rationally designed and synthesized a variety of analogs to probe and modulate biological activity. A common strategy involves the chemical manipulation of key intermediates.

For example, racemic 3-chloro-1-hydroxypropylphosphonate has been used as a versatile starting material. nih.gov From this intermediate, various heterocyclic phosphonic acids can be prepared. One synthetic route involves the ozonolysis of a precursor to yield a hydroxyphosphonate, followed by a Mitsunobu reaction with N-hydroxyphthalimide. Subsequent hydrazinolysis removes the protecting group and induces cyclization to form isoxazolidin-3-ylphosphonates. nih.gov

Another approach starts with 4-hydroxybutylphosphonates to generate six-membered ring systems. nih.gov These synthetic strategies allow for the systematic variation of the molecule's structure—altering ring size, introducing heteroatoms (like oxygen or nitrogen), and modifying substituent groups—to investigate their effects on biochemical function. nih.gov

Correlating Structural Features with Specific Biochemical Activities

The direct correlation between a compound's structure and its activity is exemplified by the interaction of fosfomycin and its hydrolyzed product, (1,2-dihydroxypropyl)phosphonic acid, with the FosX family of enzymes. These enzymes confer antibiotic resistance by catalyzing the addition of water to fosfomycin. ebi.ac.uk

A comparison of FosX enzymes from different microbial sources reveals a clear structure-function relationship. The FosX from Listeria monocytogenes is highly efficient and specific, conferring robust resistance to fosfomycin. In contrast, the FosX from Mesorhizobium loti is less efficient and exhibits catalytic promiscuity, also facilitating the addition of glutathione (B108866) to the antibiotic. ebi.ac.uk This difference in activity is attributed to structural variations in the enzymes' active sites, particularly the positioning of key catalytic residues like glutamate. The low efficiency of the M. loti enzyme suggests it may represent an evolutionary intermediate stage in the development of more potent resistance enzymes. ebi.ac.uk

The following table summarizes the characteristics of these enzymes, which interact directly with the fosfomycin/dihydroxypropylphosphonic acid structure.

| Enzyme | Source Organism | Substrate(s) | Product | Catalytic Efficiency | Implied Structural Feature |

| FosX (lmo1702) | Listeria monocytogenes | Fosfomycin, Water | (1S,2S)-1,2-dihydroxypropylphosphonic acid | High (Confers robust resistance) | Optimized active site for specific hydrolysis ebi.ac.uk |

| FosX (mlr3345) | Mesorhizobium loti | Fosfomycin, Water, Glutathione | (1S,2S)-1,2-dihydroxypropylphosphonic acid | Low (Confers low resistance) | Less constrained active site allowing for multiple substrates (promiscuity) ebi.ac.uk |

Computational Chemistry and Molecular Modeling Studies of 1,2 Dihydroxypropyl Phosphonic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and the molecule's inherent reactivity. longdom.orgnih.gov For (1,2-Dihydroxypropyl)phosphonic acid, these calculations can elucidate key electronic parameters that govern its behavior.

Detailed quantum chemical calculations would reveal the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. researchgate.net A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge. This information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. The phosphonic acid group, with its acidic protons and negatively charged oxygen atoms, along with the two hydroxyl groups, are expected to be the primary sites for electrostatic interactions and hydrogen bonding.

Table 1: Calculated Physicochemical Properties of (1,2-Dihydroxypropyl)phosphonic acid

| Property | Value | Source |

| Molecular Formula | C₃H₉O₅P | acs.org |

| Molecular Weight | 156.07 g/mol | acs.org |

| XLogP3-AA | -2.4 | acs.org |

| Hydrogen Bond Donor Count | 4 | acs.org |

| Hydrogen Bond Acceptor Count | 5 | acs.org |

| Topological Polar Surface Area | 97.9 Ų | acs.org |

| Rotatable Bond Count | 2 | acs.org |

These computed properties suggest that (1,2-Dihydroxypropyl)phosphonic acid is a polar, water-soluble molecule with multiple sites for hydrogen bonding, characteristics that are crucial for its interaction with biological systems.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov Given that (1,2-Dihydroxypropyl)phosphonic acid is the product of fosfomycin (B1673569) hydrolysis, a key area of investigation is its interaction with enzymes that are involved in fosfomycin's mechanism of action and resistance. For instance, enzymes like FosA, FosB, and FosX, which are known to inactivate fosfomycin, could be potential targets for docking studies with (1,2-Dihydroxypropyl)phosphonic acid. ebi.ac.uk

Docking simulations would involve placing the 3D structure of (1,2-Dihydroxypropyl)phosphonic acid into the active site of a target enzyme. The results would predict the binding affinity and the specific interactions, such as hydrogen bonds and electrostatic interactions, between the ligand and the amino acid residues of the enzyme. For example, a study on the enzyme FomD, which is involved in fosfomycin biosynthesis, used docking simulations to understand how a similar hydroxypropylphosphonate moiety is recognized. acs.org

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. rsc.orgnih.gov MD simulations provide a dynamic view of the interactions, showing how the ligand and protein move and adapt to each other. This can reveal important information about the flexibility of the binding site and the conformational changes that may occur upon ligand binding.

In Silico Prediction of Biological Activity and Metabolic Fates

In silico methods are increasingly used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of chemical compounds. nih.govnih.gov For (1,2-Dihydroxypropyl)phosphonic acid, these predictions can provide an early assessment of its potential as a drug candidate and its likely metabolic fate in the body.

Given its structural similarity to fosfomycin, it is plausible that (1,2-Dihydroxypropyl)phosphonic acid could exhibit some level of antibacterial activity, although likely less potent than its parent compound due to the opened epoxide ring which is crucial for fosfomycin's mechanism of inhibiting bacterial cell wall synthesis. mdpi.com In silico models for predicting antibacterial activity could be employed to screen the compound against various bacterial targets.

The primary metabolic fate of (1,2-Dihydroxypropyl)phosphonic acid is likely its formation through the hydrolysis of fosfomycin in aqueous environments, including within the body. researchgate.net Further metabolism would likely involve the action of phosphatases, although the carbon-phosphorus bond in phosphonates is generally resistant to cleavage. rsc.org In silico tools can predict potential sites of metabolism and the likelihood of the compound being a substrate for various metabolic enzymes.

Rational Design of Novel Phosphonate (B1237965) Derivatives Based on Computational Analysis

The insights gained from computational studies of (1,2-Dihydroxypropyl)phosphonic acid can guide the rational design of novel phosphonate derivatives with improved properties. nih.govmdpi.com By understanding the structure-activity relationships (SAR) and the key interactions with biological targets, modifications can be made to the parent molecule to enhance its desired effects.

For instance, if docking studies reveal that a particular hydroxyl group is crucial for binding to a target enzyme, derivatives could be designed to maintain or enhance this interaction. Conversely, if a certain part of the molecule is associated with undesirable properties, it could be modified or replaced. Quantitative Structure-Activity Relationship (QSAR) studies on a series of phosphonate derivatives can help in building predictive models that correlate structural features with biological activity. nih.govnih.gov

Computational analysis can also be used to design prodrugs. For example, the phosphonic acid group could be esterified to improve cell membrane permeability, with the ester groups being designed to be cleaved by intracellular enzymes to release the active compound. nih.gov The design process would involve iterative cycles of in silico design, synthesis, and experimental testing to optimize the desired properties.

Advanced Analytical Techniques for Research on 1,2 Dihydroxypropyl Phosphonic Acid

Spectroscopic Methods for Structural Characterization in Research (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental in elucidating the molecular structure of (1,2-dihydroxypropyl)phosphonic acid, ensuring the correct identification and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework and the phosphorus environment within the molecule.

¹H NMR: Proton NMR confirms the presence of the propyl group, showing signals for the methyl (CH₃) group and the two methine (CH) groups bearing hydroxyl functions.

¹³C NMR: Carbon NMR complements the proton data by identifying the three distinct carbon atoms in the propyl chain.

³¹P NMR: Phosphorus-31 NMR is particularly vital for identifying the phosphonic acid group, which exhibits a characteristic chemical shift. researchgate.netresearchgate.net For phosphonic acids, this signal typically appears in the range of δ 10–30 ppm.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. For (1,2-dihydroxypropyl)phosphonic acid, the IR spectrum shows characteristic absorption bands. A strong absorption peak around 1150 cm⁻¹ is indicative of the P=O stretching vibration. researchgate.net A broad band in the region of 3300–2850 cm⁻¹ corresponds to the O-H stretching of the hydroxyl and phosphonic acid groups, while bands between 1040–910 cm⁻¹ represent the (P-O)-H stretching. researchgate.net

Mass Spectrometry (MS) Mass spectrometry is employed to determine the molecular weight of the compound and can provide information about its elemental composition and structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to validate the precise molecular weight, which is 156.07 g/mol . nih.govchemscene.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often used to analyze the compound within mixtures, confirming its molecular weight and helping to detect any impurities. researchgate.net

Table 1: Summary of Spectroscopic Data for Structural Characterization

| Technique | Purpose | Key Findings and Characteristic Signals |

|---|---|---|

| NMR Spectroscopy | Elucidation of the carbon-phosphorus backbone and proton environments. | ³¹P NMR is essential for identifying the phosphonic acid group (δ ~10–30 ppm); ¹H and ¹³C NMR confirm the dihydroxypropyl structure. researchgate.netresearchgate.net |

| IR Spectroscopy | Identification of functional groups. | Shows characteristic bands for P=O stretching (~1150 cm⁻¹), O-H stretching (broad, 3300-2850 cm⁻¹), and (P-O)-H stretching (1040-910 cm⁻¹). researchgate.netnist.gov |

| Mass Spectrometry | Determination of molecular weight and elemental formula. | Confirms the molecular weight of 156.07 g/mol and is used to detect impurities. nih.govchemscene.com |

Chromatographic Separations for Isomer Analysis and Purity Assessment in Research

Due to the presence of two chiral centers, (1,2-dihydroxypropyl)phosphonic acid can exist as four possible stereoisomers. Chromatographic techniques are indispensable for separating these isomers and for assessing the purity of the compound, which is critical as it is recognized as an impurity of fosfomycin (B1673569). nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the analysis of polar compounds like (1,2-dihydroxypropyl)phosphonic acid. Given its high polarity, retaining and separating this compound using traditional reversed-phase (RP) chromatography is challenging. helixchrom.com Therefore, alternative HPLC modes are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. helixchrom.com

Mixed-Mode Chromatography: This approach uses columns with both HILIC and ion-exchange properties. This allows for retention to be controlled by adjusting the mobile phase's organic content, buffer concentration, and pH, providing robust and reproducible analysis. helixchrom.com

Capillary Electrophoresis (CE) Capillary zone electrophoresis (CZE) has been successfully developed for the analysis of the parent drug, fosfomycin, in biological fluids. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. Given that (1,2-dihydroxypropyl)phosphonic acid is an anion, CZE with reversed electroosmotic flow can be an effective method for its analysis and purity assessment. nih.gov

Table 2: Chromatographic Methods for (1,2-Dihydroxypropyl)phosphonic acid Analysis

| Technique | Stationary Phase/Column | Mobile Phase/Electrolyte | Application |

|---|---|---|---|

| HILIC/Mixed-Mode HPLC | Amaze TH Mixed-Mode Column | Acetonitrile/water with buffer (e.g., ammonium (B1175870) formate) | Purity assessment and separation from other polar compounds like Tris and sucrose. helixchrom.com |

| Capillary Zone Electrophoresis (CZE) | Fused-silica capillary | Benzoic acid and hexadecyltrimethylammonium bromide buffer | Analysis in biological fluids, separation of anionic species. nih.gov |

Biophysical Techniques for Studying Molecular Interactions (e.g., ITC, SPR)

To understand the biological implications of (1,2-dihydroxypropyl)phosphonic acid, it is important to study its interactions with potential molecular targets, such as enzymes involved in bacterial cell wall synthesis or fosfomycin resistance.

Isothermal Titration Calorimetry (ITC) ITC is a powerful technique that directly measures the heat released or absorbed during a binding event between two molecules in solution. malvernpanalytical.com It allows for the determination of the binding affinity (Kₐ), dissociation constant (K₋), reaction stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. psu.eduharvard.edu By titrating (1,2-dihydroxypropyl)phosphonic acid into a solution containing a target protein, ITC could provide a complete thermodynamic profile of their interaction, revealing the forces driving the binding process. malvernpanalytical.comnih.gov

Surface Plasmon Resonance (SPR) SPR is a label-free optical technique that monitors molecular interactions in real-time. jacksonimmuno.com In a typical SPR experiment, a ligand (e.g., a target enzyme) is immobilized on a sensor chip. jacksonimmuno.com An analyte ((1,2-dihydroxypropyl)phosphonic acid) is then flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance signal. jacksonimmuno.com This allows for the determination of kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (k₋), from which the dissociation constant (K₋) can be calculated. nih.gov SPR is highly sensitive and can be used with complex samples. jacksonimmuno.com

Table 3: Biophysical Techniques for Interaction Analysis

| Technique | Principle | Parameters Measured | Potential Application for (1,2-Dihydroxypropyl)phosphonic acid |

|---|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. malvernpanalytical.com | Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n). psu.eduharvard.edu | Characterizing the binding thermodynamics with bacterial enzymes or resistance proteins. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding at a sensor surface. jacksonimmuno.com | Association Rate (kₐ), Dissociation Rate (k₋), Dissociation Constant (K₋). nih.gov | Measuring the real-time kinetics of interaction with immobilized target proteins. |

Methods for Detection and Quantification in Complex Biological Matrices

Developing sensitive and reliable methods to detect and quantify (1,2-dihydroxypropyl)phosphonic acid in biological matrices like plasma, urine, and tissue is essential for pharmacokinetic and metabolic studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) LC-MS/MS has become the preferred technique for quantifying drugs and their metabolites in biological samples due to its high sensitivity, selectivity, and speed. researchgate.netnih.gov For (1,2-dihydroxypropyl)phosphonic acid, a hydrophilic interaction liquid chromatography (HILIC) separation followed by tandem mass spectrometry would be a suitable approach. researchgate.net The analysis typically involves a sample preparation step to remove interferences. researchgate.net

Sample Preparation: Common methods include protein precipitation with a solvent like methanol (B129727) or solid-phase extraction (SPE) to clean up the sample and concentrate the analyte. nih.govnih.gov

Detection: The analyte is ionized, often using electrospray ionization (ESI) in negative mode, and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity. nih.gov

Capillary Electrophoresis (CE) As mentioned, CE is a viable method for analysis in biological fluids. nih.gov For quantification, it can be coupled with detectors like indirect UV or contactless conductivity. nih.gov A key advantage is that for some samples, such as microdialysates, minimal sample preparation is required. nih.gov For plasma, protein precipitation is necessary before analysis. nih.gov The limit of detection (LOD) for the related compound fosfomycin using CZE has been reported to be in the range of 0.6 to 2 µg/mL. nih.gov

Table 4: Methods for Quantification in Biological Matrices

| Method | Sample Matrix | Sample Preparation | Detection Limit/Range | Key Advantages |

|---|---|---|---|---|

| LC-MS/MS | Plasma, Urine, Tissue | Protein Precipitation, Solid-Phase Extraction (SPE) | Low mg/L to µg/L range (e.g., 1-1000 mg/L for fosfomycin in plasma). nih.gov | High sensitivity, specificity, and throughput. researchgate.netnih.gov |

| Capillary Electrophoresis (CE) | Plasma, Microdialysates | Protein Precipitation (for plasma); direct injection (for microdialysates). nih.gov | 0.6 - 2 µg/mL (for fosfomycin). nih.gov | Minimal sample preparation for cleaner matrices, low cost. nih.gov |

Preclinical and in Vitro Biological System Investigations with 1,2 Dihydroxypropyl Phosphonic Acid

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are crucial for understanding how (1,2-dihydroxypropyl)phosphonic acid interacts with bacterial cells and for confirming its mechanism of action. These assays typically involve exposing bacterial cultures to the compound and observing the effects on growth, viability, and cellular integrity.

The primary mechanism of action is the inhibition of the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which catalyzes the first committed step in peptidoglycan synthesis. wikipedia.orgmdpi.comnih.gov Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity. microbenotes.com Inhibition of its synthesis leads to a weakened cell wall, ultimately causing cell lysis and death, particularly in growing bacteria. youtube.comlibretexts.org

Key cell-based assays for mechanistic investigation include:

Minimum Inhibitory Concentration (MIC) Assays: These assays determine the lowest concentration of the compound that prevents visible growth of a bacterium. This provides a quantitative measure of its antibacterial potency against various strains.

Time-Kill Kinetics Assays: These studies measure the rate at which the compound kills bacteria over time, helping to classify it as bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Cell Morphology Analysis: Using microscopy techniques such as phase-contrast or electron microscopy, researchers can observe changes in bacterial shape. Cells treated with cell wall synthesis inhibitors often exhibit swelling, filamentation, or lysis, providing visual confirmation of the mechanism.

Cell Wall Integrity Assays: Specific assays can measure the release of cellular components (like ATP or β-galactosidase from engineered strains) into the medium, which indicates a loss of cell wall integrity.

Investigations using these methods confirm that the antibacterial activity is analogous to fosfomycin (B1673569), targeting the initial stages of cell wall construction. mdpi.comyoutube.com

Table 1: Summary of Cell-Based Assays and Mechanistic Insights

| Assay Type | Purpose | Key Findings/Insights |

|---|---|---|

| Minimum Inhibitory Concentration (MIC) | Quantify the potency of the compound against different bacterial strains. | Determines the spectrum of activity and baseline susceptibility. |

| Time-Kill Kinetics | Evaluate the rate of bacterial killing over time. | Characterizes the compound as bactericidal or bacteriostatic. |

| Microscopy (Phase-Contrast, Electron) | Visualize changes in bacterial cell shape and integrity. | Reveals cell swelling, lysis, and morphological abnormalities consistent with cell wall damage. |

| Cell Lysis/Integrity Assays | Measure the release of intracellular contents. | Provides quantitative evidence of compromised cell wall and membrane integrity. |

Microbial Models for Metabolism and Inhibition Studies

Microbial models, particularly well-characterized laboratory strains of bacteria like Escherichia coli and Pseudomonas aeruginosa, are indispensable for studying how (1,2-dihydroxypropyl)phosphonic acid is affected by bacterial processes and for understanding the development of resistance. d-nb.infonih.govnih.gov

Inhibition and Resistance: The primary target, MurA, is located in the cytoplasm, meaning the compound must first enter the bacterial cell. frontiersin.org For fosfomycin, and by extension its open-ring form, entry is primarily facilitated by two nutrient transport systems: the glycerol-3-phosphate transporter (GlpT) and the hexose (B10828440) phosphate (B84403) transporter (UhpT). mdpi.comfrontiersin.org

Mechanisms of resistance that can be studied in microbial models include:

Impaired Transport: Mutations in the glpT or uhpT genes can inactivate the transporters, preventing the compound from reaching its cytoplasmic target. This is a common mechanism of acquired resistance. mdpi.comfrontiersin.org

Target Modification: Mutations in the murA gene, specifically at the active site (e.g., Cys115 in E. coli), can reduce the binding affinity of the inhibitor, rendering it less effective. mdpi.comnih.gov

Enzymatic Inactivation: Some bacteria have acquired genes that encode enzymes capable of inactivating fosfomycin. wikipedia.org These enzymes, such as FosA, FosB, and FosX, function by opening the epoxide ring. wikipedia.org While (1,2-dihydroxypropyl)phosphonic acid is already the ring-opened form, the study of these enzymes provides context for the broader landscape of resistance to this class of phosphonates.

Metabolism: While the primary interaction is inhibitory, some microbes possess pathways to metabolize phosphonates, typically as a source of phosphorus under nutrient-limiting conditions. nih.govfrontiersin.org The C-P (carbon-phosphorus) bond in phosphonates is highly stable, and its cleavage requires specialized enzymatic machinery, such as the C-P lyase complex. nih.govfrontiersin.org Studies on the metabolism of other phosphonates, like 2-aminoethylphosphonic acid, show that bacteria can utilize them as sole sources of carbon, nitrogen, and phosphorus. d-nb.infonih.gov Investigating whether bacteria can degrade (1,2-dihydroxypropyl)phosphonic acid for nutrient acquisition is a key area of research in microbial models.

Table 2: Microbial Resistance Mechanisms

| Mechanism Class | Specific Example | Consequence |

|---|---|---|

| Transport Impairment | Mutation or deletion of glpT or uhpT genes. | Prevents entry of the compound into the bacterial cytoplasm. mdpi.com |

| Target Modification | Amino acid substitution in the MurA active site (e.g., Cys115). | Reduces binding affinity of the inhibitor to its target enzyme. mdpi.comnih.gov |

| Enzymatic Inactivation | Expression of Fos enzymes (e.g., FosA, FosB, FosX). | Catalytic modification (epoxide ring opening) of fosfomycin renders it inactive. wikipedia.org |

Enzyme-Linked and Reporter Gene Assays

To move from cellular-level observations to molecular interactions, enzyme-linked and reporter gene assays provide precise tools for characterizing the compound's activity.

Enzyme-Linked Assays: Direct enzyme inhibition assays are fundamental for confirming the molecular target. These assays typically use purified MurA enzyme and measure its activity in the presence and absence of the inhibitor. mobitec.comprofoldin.com The MurA-catalyzed reaction involves the transfer of an enolpyruvyl group from phosphoenolpyruvate (B93156) (PEP) to UDP-N-acetylglucosamine (UNAG), releasing inorganic phosphate (Pi). psu.edu The rate of reaction can be monitored by quantifying the amount of phosphate produced, often using a colorimetric method. mobitec.comprofoldin.comnih.gov Such assays allow for the determination of key inhibitory parameters, like the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%), and can help elucidate the mode of inhibition (e.g., competitive, non-competitive, irreversible). nih.govnih.govacs.org

Reporter Gene Assays: Reporter gene assays are powerful tools for monitoring the activation of specific cellular pathways in response to a stimulus. nih.govyoutube.comyoutube.com In the context of (1,2-dihydroxypropyl)phosphonic acid, a reporter gene system can be designed to detect bacterial cell wall stress. For instance, a promoter that is known to be upregulated when cell wall synthesis is inhibited can be fused to a reporter gene, such as luc (luciferase) or gfp (green fluorescent protein). nih.govspringernature.com When bacteria are treated with an effective cell wall synthesis inhibitor, the resulting stress response activates the promoter, leading to the production of the reporter protein, which can be easily quantified by luminescence or fluorescence. nih.govspringernature.com This provides a highly sensitive and specific readout of the compound's on-target activity within a living cell.

Table 3: Biochemical and Genetic Assays for Target Validation

| Assay Type | Principle | Information Gained |

|---|---|---|

| Enzyme Inhibition Assay (e.g., MurA assay) | Measures the activity of purified MurA enzyme by detecting the release of inorganic phosphate. mobitec.comprofoldin.com | Direct confirmation of target engagement, determination of inhibitory constants (IC₅₀), and mechanism of inhibition. nih.gov |

| Reporter Gene Assay (Cell Wall Stress) | Fuses a stress-responsive promoter to a reporter gene (luc, gfp). nih.gov | In vivo confirmation of the compound's ability to induce a specific cellular stress response pathway. |

Characterization in Non-Mammalian in vivo Research Models

Before advancing to mammalian trials, non-mammalian in vivo models offer a valuable platform for assessing the efficacy and potential toxicity of antimicrobial compounds in a whole-organism context. These models are cost-effective, ethically less complex than mammalian models, and allow for higher throughput screening. nih.govyoutube.com

Commonly used models for testing antibacterial agents include:

Galleria mellonella (Greater Wax Moth Larvae): G. mellonella larvae have become a widely used model for studying bacterial pathogenesis and antimicrobial efficacy. researchgate.netyoutube.com The larvae possess an innate immune system with functional similarities to that of vertebrates. nih.gov Researchers can infect the larvae with a pathogenic bacterium and then administer the test compound to assess its ability to improve survival rates. researchgate.netnih.govnih.gov The health of the larvae can be monitored by observing their activity and melanization (a darkening of the cuticle, which indicates an immune response or death). youtube.com Studies have successfully used this model to evaluate fosfomycin, demonstrating its utility for related compounds. researchgate.netnih.gov